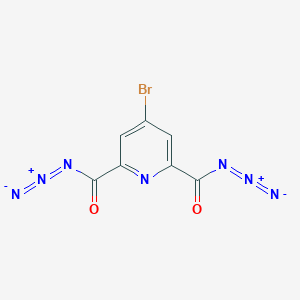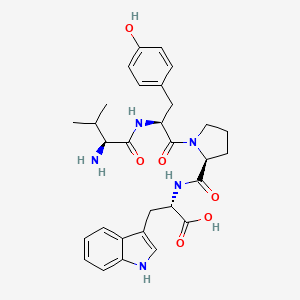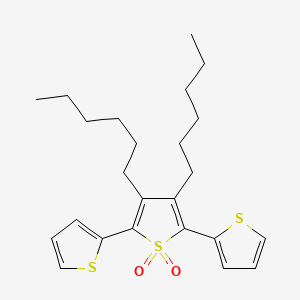
3,4-Dihexyl-2,5-di(thiophen-2-yl)-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their high resonance energy, electrophilic reactivity, and π-electron density.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide typically involves the oxidation of the corresponding thiophene derivative. One common method is the oxidation of 2,5-Di(2-thienyl)-3,4-dihexylthiophene using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the formation of the 1,1-dioxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to the corresponding thiophene or partially reduced intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include higher oxidation state derivatives, reduced thiophenes, and substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its excellent charge mobility and π-conjugation.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide involves its interaction with molecular targets through its π-electron system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its behavior in various applications. The specific pathways and molecular targets depend on the context of its use, such as in electronic devices or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation.
Thiophene 1,1-dioxides: These compounds share similar oxidation states and reactivity patterns.
Uniqueness
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide stands out due to its specific substitution pattern and the presence of hexyl groups, which enhance its solubility and processability in various applications .
Propiedades
Número CAS |
227464-61-1 |
|---|---|
Fórmula molecular |
C24H32O2S3 |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
3,4-dihexyl-2,5-dithiophen-2-ylthiophene 1,1-dioxide |
InChI |
InChI=1S/C24H32O2S3/c1-3-5-7-9-13-19-20(14-10-8-6-4-2)24(22-16-12-18-28-22)29(25,26)23(19)21-15-11-17-27-21/h11-12,15-18H,3-10,13-14H2,1-2H3 |
Clave InChI |
GNDIAKGFLPIHMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(S(=O)(=O)C(=C1CCCCCC)C2=CC=CS2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


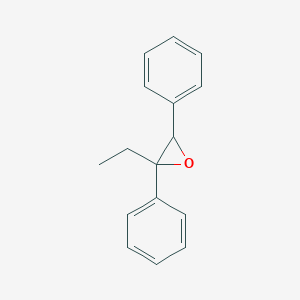
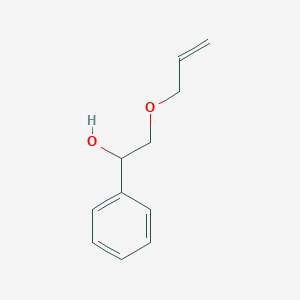
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
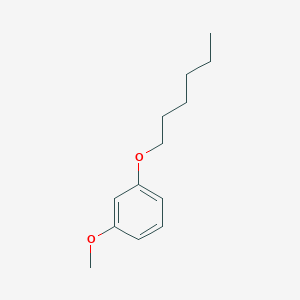
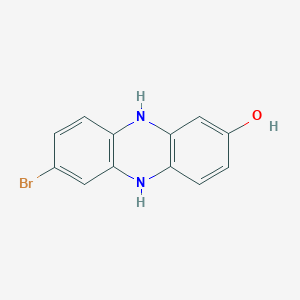

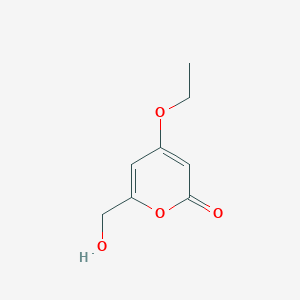

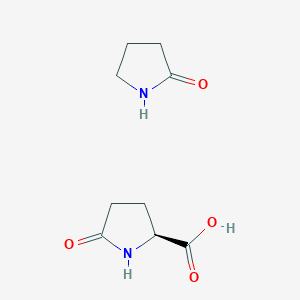
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
